pKₐ Shift of >2.6 Log Units Versus the Piperazine Analog Alters Ionization-Driven Binding
The 4-aminopiperidine nitrogen in the target compound carries a predicted pKₐ of 9.08, versus 6.42 for the corresponding 4-methylpiperazine analog . At pH 7.4, the target amine is >99 % protonated while the piperazine analog is <10 % protonated. This difference dictates whether the moiety can serve as a hydrogen-bond donor to a hinge carbonyl or an acidic residue in kinase and metalloenzyme active sites [1].
| Evidence Dimension | Basicity (pKₐ) of the amine-bearing ring nitrogen |
|---|---|
| Target Compound Data | pKₐ 9.08 ± 0.20 (predicted) |
| Comparator Or Baseline | 1-(2-Chloroisonicotinoyl)-4-methylpiperazine (CAS 612487-28-2): pKₐ 6.42 ± 0.10 (predicted) |
| Quantified Difference | ΔpKₐ = 2.66 log units (~450‑fold difference in protonation ratio at pH 7.4) |
| Conditions | Predicted pKₐ values (ACD/Labs); protonation fraction calculated via Henderson–Hasselbalch equation at pH 7.4 |
Why This Matters
For procurement decisions, this >450‑fold difference in protonation ensures that the target compound engages in ionic or charge-assisted hydrogen bonds that the piperazine analog cannot replicate, directly affecting binding enthalpy in target-based screening cascades.
- [1] PubChem. (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone (CID 18771703). XLogP3-AA 2.1; Hydrogen Bond Donor Count 0; Topological Polar Surface Area 33.2 Ų. Context for amide-pi interaction. View Source
